2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide
Overview
Description
2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide is a chemical compound with the molecular formula C5H7N3O2S and a molecular weight of 173.19 g/mol . It is characterized by the presence of an imidazolidinone ring and a thioamide group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide typically involves the reaction of imidazolidinone derivatives with thioamide precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Condensation Reactions: These involve the reaction of imidazolidinone with ethanethioamide in the presence of a suitable catalyst.
Industrial Production: Large-scale production may utilize continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can convert the thioamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thioamide group, leading to the formation of various derivatives.
Scientific Research Applications
2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide can be compared with other similar compounds, such as:
2-(2,5-Dioxoimidazolidin-1-yl)ethanamide: Lacks the sulfur atom, which may affect its reactivity and biological activity.
2-(2,5-Dioxoimidazolidin-1-yl)ethanethioacetic acid: Contains an additional carboxyl group, which can influence its solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, particularly its thioamide group, which plays a crucial role in its chemical and biological behavior.
Properties
IUPAC Name |
2-(2,5-dioxoimidazolidin-1-yl)ethanethioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-3(11)2-8-4(9)1-7-5(8)10/h1-2H2,(H2,6,11)(H,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUDASUSKSEOQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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